REACTION_CXSMILES
|
[C:1]([C:4]1[C:5](=O)[C:6]2[NH:12][N:11]=[CH:10][C:7]=2[NH:8][CH:9]=1)(=[O:3])[CH3:2].P(Cl)(Cl)([Cl:16])=O>>[C:1]([C:4]1[C:5]([Cl:16])=[C:6]2[NH:12][N:11]=[CH:10][C:7]2=[N:8][CH:9]=1)(=[O:3])[CH3:2]
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Name
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6-acetyl-4,7-dihydro-7-oxo-1H-pyrazolo-[4,3-b]pyridine
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Quantity
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1.6 g
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Type
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reactant
|
Smiles
|
C(C)(=O)C=1C(C2=C(NC1)C=NN2)=O
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Excess reagent was removed in vacuo, water
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Type
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ADDITION
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Details
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was added
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Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted with ethyl acetate (4×50 ml)
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Type
|
WASH
|
Details
|
the extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=C2C(=NC1)C=NN2)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |